molecular formula C8H6F3NO2S B6308806 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% CAS No. 60789-49-3

4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99%

Cat. No. B6308806
CAS RN: 60789-49-3
M. Wt: 237.20 g/mol
InChI Key: BKAXBXQLSZSMLB-UHFFFAOYSA-N
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Description

4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, also known as 4-M3TNB, is a highly reactive organic compound with a wide range of potential uses in scientific research. This compound is composed of one carbon, four hydrogen, two sulfur, three nitrogen, and three fluorine atoms. It is a yellow, oily liquid that is insoluble in water and has a molecular weight of 212.22 g/mol. 4-M3TNB is a nitrobenzene derivative, meaning that it has a nitro group (NO2) bonded to a benzene ring. Nitrobenzenes are highly explosive compounds and are used in a variety of applications, including explosives, dyes, and pharmaceuticals.

Scientific Research Applications

4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% has a wide range of potential applications in scientific research. It can be used as an intermediate in the synthesis of other compounds, such as 4-methylthiophenylboronic acid and 4-methylthiophenylmethylsulfonyl chloride. It can also be used as an oxidizing agent in the synthesis of organic compounds. 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is also used in the synthesis of drugs, such as the anti-cancer drug lapatinib.

Mechanism of Action

4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is a highly reactive compound and can easily react with other compounds to form new products. The nitro group of 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols. These reactions can produce a variety of products, depending on the reactants and conditions used.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% are not well understood. However, it is known that 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is highly toxic and can cause severe skin and eye irritation. In addition, it can cause severe respiratory irritation and can be harmful if inhaled. It is also known to be a mutagen and carcinogen, meaning that it can cause genetic mutations and increase the risk of cancer.

Advantages and Limitations for Lab Experiments

4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high reactivity, which makes it useful for synthesizing a variety of compounds. It is also relatively inexpensive and easy to obtain. However, 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is highly toxic and must be handled with extreme caution. It is also highly flammable and explosive, so it must be stored and used in a well-ventilated area.

Future Directions

There are several potential future directions for research involving 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99%. One area of research is the development of safer methods for synthesizing and handling this compound. Another area of research is the development of new applications for 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99%, such as in the synthesis of pharmaceuticals and other organic compounds. Finally, further research is needed to better understand the biochemical and physiological effects of this compound.

properties

IUPAC Name

1-methylsulfanyl-4-nitro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAXBXQLSZSMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489781
Record name 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthio-5-nitrobenzotrifluoride

CAS RN

60789-49-3
Record name 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution containing 45.1 g (0.20 mole) of 3-(trifluoromethyl)-4-chloronitrobenzene and 15 g (0.30 mole) of methyl mercaptan in 150 ml of DMSO was added dropwise at ambient temperature a solution containing 8.0 g (0.20 mole) of sodium hydroxide in 20 ml of water. This addition was exothermic to 60° C. After one hour, the reaction mixture was poured into ice water. The product was filtered and dried to give 45.0 g (95%) of yellow solid; m.p. 50° C.
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

A mixture of 30 g of methyl mercaptan in 50 ml of ethanol was added at 10° C to a mixture of 12.5 g of sodium in 500 ml of ethanol and then 63 g of 3-trifluoromethyl-4-chloro-nitrobenzene were added thereto. The mixture stood at room temperature for 17 hours and was vacuum filtered. The recovered precipitate was washed with water and dried to obtain 22 g of 4-methylthio-3-trifluoromethyl-nitrobenzene melting at 158° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
63 g
Type
reactant
Reaction Step Three

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